molecular formula C12H23N2O3P B5560808 [2-(2-Oxopyrrolidin-1-yl)ethyl](piperidin-1-ylmethyl)phosphinic acid

[2-(2-Oxopyrrolidin-1-yl)ethyl](piperidin-1-ylmethyl)phosphinic acid

Cat. No.: B5560808
M. Wt: 274.30 g/mol
InChI Key: TWQPBNAJZAXGGG-UHFFFAOYSA-N
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Description

2-(2-Oxopyrrolidin-1-yl)ethylphosphinic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phosphinic acid group, a pyrrolidinone ring, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopyrrolidin-1-yl)ethylphosphinic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the piperidine moiety and the phosphinic acid group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopyrrolidin-1-yl)ethylphosphinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Oxopyrrolidin-1-yl)ethylphosphinic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to mimic certain biological molecules makes it a valuable tool for probing biochemical processes.

Medicine

In medicine, 2-(2-Oxopyrrolidin-1-yl)ethylphosphinic acid has potential therapeutic applications. It may be investigated for its effects on specific receptors or enzymes, leading to the development of new drugs or treatments.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its versatility and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)ethylphosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl-2-oxo-1-pyrrolidineacetic acid: This compound shares the pyrrolidinone ring but lacks the piperidine and phosphinic acid groups.

    Levetiracetam: A well-known compound with a similar pyrrolidinone structure, used as an anticonvulsant.

    Cinepazide maleate: Contains a pyrrolidinone ring and is used as a vasodilator.

Uniqueness

What sets 2-(2-Oxopyrrolidin-1-yl)ethylphosphinic acid apart is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)ethyl-(piperidin-1-ylmethyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N2O3P/c15-12-5-4-8-14(12)9-10-18(16,17)11-13-6-2-1-3-7-13/h1-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQPBNAJZAXGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CP(=O)(CCN2CCCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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